

Unveiling CDK1-IN-2: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: CDK1-IN-2

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 1 (CDK1) is a pivotal regulator of the cell cycle, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and synthesis of **CDK1-IN-2**, a notable inhibitor of CDK1. We will delve into its biological activity, the experimental protocols used for its characterization, and its mechanism of action. This document is intended to be a comprehensive resource for researchers and professionals in the field of drug discovery and oncology.

Introduction to CDK1 as a Therapeutic Target

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1] CDK1, in particular, is essential for the G2/M transition and the initiation of mitosis.[2] It forms a complex with its regulatory subunit, cyclin B, to phosphorylate a multitude of downstream substrates, thereby orchestrating the complex events of cell division.[3] In many cancer cells, the CDK1 pathway is hyperactive, leading to uncontrolled cell proliferation.[2] Therefore, the development of small molecule inhibitors targeting CDK1 has been a significant focus of anticancer drug discovery.[4]

Discovery of CDK1-IN-2

CDK1-IN-2 (CAS 220749-41-7) was identified as a potent inhibitor of CDK1 through a targeted drug discovery program aimed at identifying novel heterocyclic compounds with antiproliferative activity. The discovery was first reported by Andreani et al. in their 2000 publication in *Anticancer Drug Design*.^[5] The compound belongs to a class of indolylmethylene-2-indolinones.

The key breakthrough was the design and synthesis of a series of imidazo[2,1-b]thiazolylmethylene- and indolylmethylene-2-indolinones, leading to the identification of **CDK1-IN-2** as a lead compound with significant inhibitory activity against CDK1/cyclin B.^[5]

Physicochemical Properties and Data

Property	Value	Reference
IUPAC Name	(3E)-3-[(2-chloro-1H-indol-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one	^[6]
Molecular Formula	C ₁₇ H ₁₁ ClN ₂ O	^[5]
Molecular Weight	294.7 g/mol	^[6]
CAS Number	220749-41-7	^[5]
Appearance	White to yellow solid	^[7]
Solubility	Soluble in DMSO, Ethanol, and Methanol	^[5]

Biological Activity and Quantitative Data

CDK1-IN-2 has been shown to be a potent inhibitor of CDK1 and exhibits antiproliferative effects in cancer cell lines. The key quantitative data are summarized in the table below.

Assay Type	Target/Cell Line	IC ₅₀	Reference
Kinase Inhibition Assay	CDK1	5.8 μ M	[5]
CDK5	25 μ M	[5]	
GSK3 β	>100 μ M	[5]	
Cell Proliferation Assay	HeLa	2 μ M	[5]
Cell Cycle Analysis	HCT-116	G2/M arrest	[7]

Synthesis of CDK1-IN-2

The synthesis of **CDK1-IN-2** is achieved through a condensation reaction as described by Andreani et al. (2000).[5]

Experimental Protocol: Synthesis of (3E)-3-[(2-chloro-1H-indol-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one (CDK1-IN-2)

- Materials:
 - 2-Oxindole
 - 2-Chloro-1H-indole-3-carbaldehyde
 - Piperidine
 - Ethanol
- Procedure:
 - A mixture of 2-oxindole (1 mmol) and 2-chloro-1H-indole-3-carbaldehyde (1 mmol) is prepared in ethanol (20 mL).
 - A catalytic amount of piperidine (a few drops) is added to the mixture.

- The reaction mixture is heated at reflux for 4 hours.
- After cooling, the resulting precipitate is collected by filtration.
- The crude product is washed with cold ethanol.
- The final product is purified by crystallization from a suitable solvent (e.g., ethanol or methanol) to yield pure **CDK1-IN-2**.

Biological Assays and Experimental Protocols

The biological activity of **CDK1-IN-2** was characterized using a series of in vitro assays.

CDK1/Cyclin B Kinase Inhibition Assay

- Objective: To determine the in vitro inhibitory activity of **CDK1-IN-2** against the CDK1/cyclin B complex.
- Protocol:
 - The assay is performed using purified recombinant human CDK1/cyclin B.
 - Histone H1 is used as the substrate.
 - The reaction is carried out in a buffer containing ATP and Mg^{2+} .
 - **CDK1-IN-2** is added at various concentrations.
 - The reaction is initiated by the addition of $[\gamma\text{-}^{32}\text{P}]\text{ATP}$.
 - After incubation, the reaction is stopped, and the phosphorylated histone H1 is separated by SDS-PAGE.
 - The amount of incorporated radioactivity is quantified using a phosphorimager.
 - IC_{50} values are calculated from the dose-response curves.[\[5\]](#)

Cell Proliferation Assay

- Objective: To evaluate the antiproliferative effect of **CDK1-IN-2** on cancer cells.
- Protocol:
 - HeLa cells are seeded in 96-well plates and allowed to attach overnight.
 - The cells are then treated with various concentrations of **CDK1-IN-2** for a specified period (e.g., 48 or 72 hours).
 - Cell viability is assessed using a standard method such as the MTT assay or by direct cell counting.
 - The absorbance is read using a microplate reader.
 - IC₅₀ values, the concentration of the compound that inhibits cell growth by 50%, are determined.[\[5\]](#)

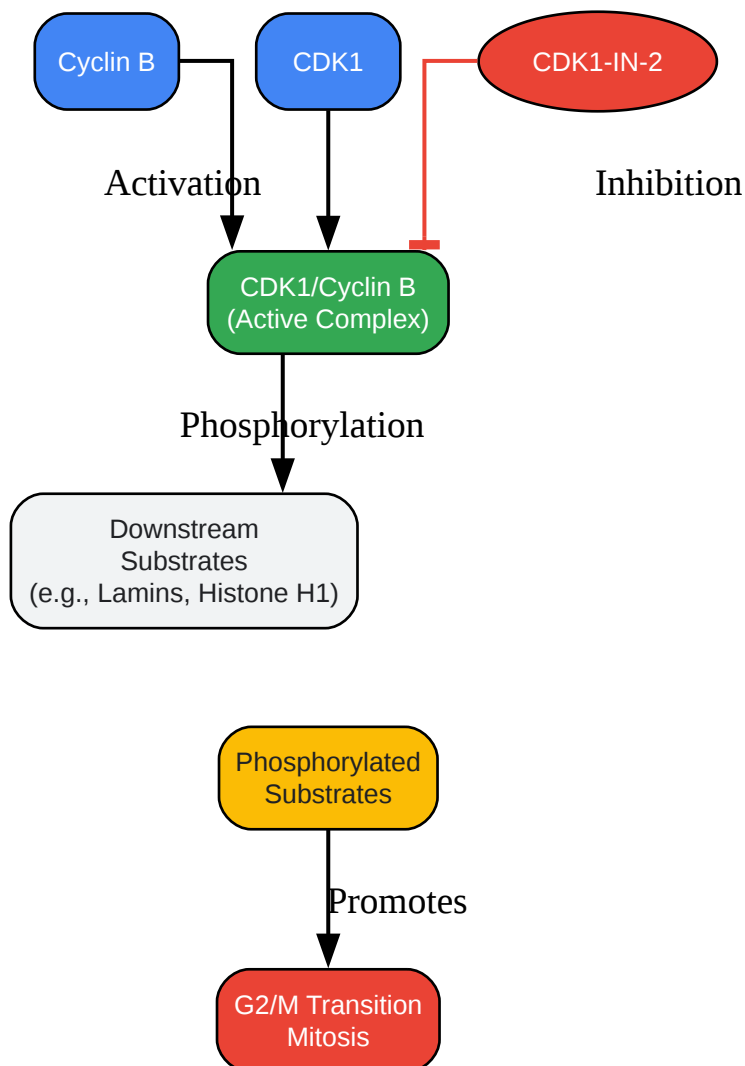
Cell Cycle Analysis

- Objective: To determine the effect of **CDK1-IN-2** on cell cycle progression.
- Protocol:
 - HCT-116 cells are treated with **CDK1-IN-2** at various concentrations for 24 hours.[\[7\]](#)
 - The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
 - The fixed cells are then treated with RNase A and stained with propidium iodide (PI).
 - The DNA content of the cells is analyzed by flow cytometry.
 - The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is quantified to determine the point of cell cycle arrest.

Mechanism of Action and Signaling Pathways

CDK1-IN-2 exerts its biological effects by directly inhibiting the kinase activity of CDK1. This inhibition leads to a cascade of downstream events, ultimately resulting in cell cycle arrest and the suppression of cell proliferation.

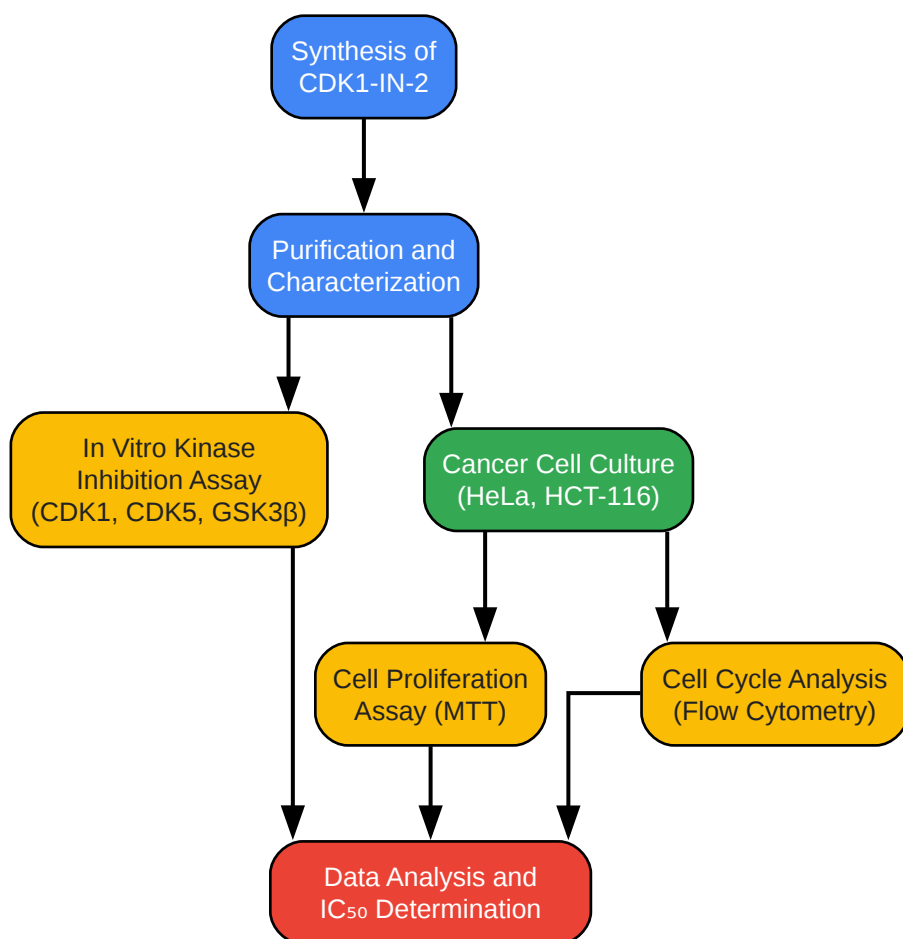
CDK1 Signaling Pathway



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Caption: Simplified CDK1 signaling pathway and the inhibitory action of **CDK1-IN-2**.

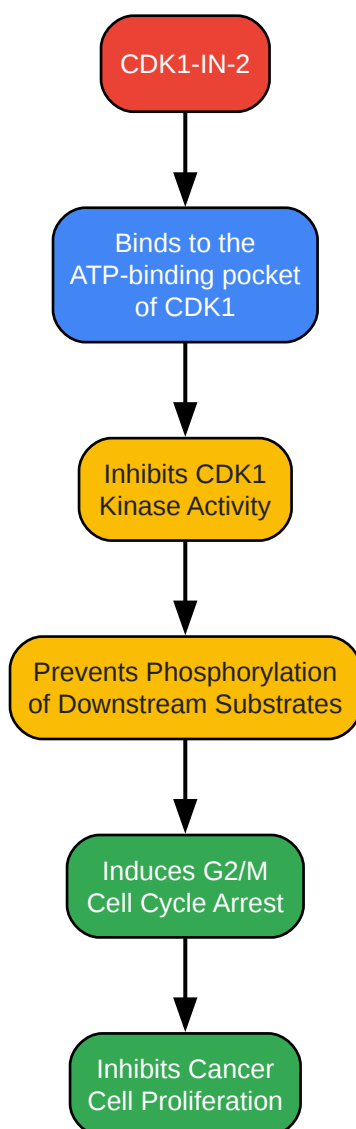
Experimental Workflow for CDK1-IN-2 Evaluation



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Caption: Workflow for the synthesis and biological evaluation of **CDK1-IN-2**.

Logical Relationship of CDK1-IN-2's Mechanism of Action



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Caption: The logical steps in the mechanism of action of **CDK1-IN-2**.

Conclusion

CDK1-IN-2 is a significant CDK1 inhibitor that has been instrumental in the exploration of CDK1 as a therapeutic target. Its discovery and characterization have provided valuable insights into the design of novel anticancer agents. This technical guide has summarized the key information regarding its synthesis, biological activity, and mechanism of action, offering a comprehensive resource for the scientific community. Further research into the optimization of

this and similar scaffolds could lead to the development of more potent and selective CDK1 inhibitors with clinical potential.

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